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molecular formula C7H5F2NO B8318810 2,2-Difluoro-2-pyridin-2-ylacetaldehyde

2,2-Difluoro-2-pyridin-2-ylacetaldehyde

Cat. No. B8318810
M. Wt: 157.12 g/mol
InChI Key: FJYYKPWXRSVXRP-UHFFFAOYSA-N
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Patent
US08013186B2

Procedure details

DIBAL-H (2 ml) was added to a solution of 2,2-difluoro-2-pyridin-2-ylacetic acid ethyl ester (400 mg, 2 mmol) in dry ether (2.5 ml) at −78° C. After 4 h, methanol (0.5 ml) and water (2 ml) were added. The reaction mixture was warmed to room temperature and the emulsion formed was filtered through celite and washed with ether. The organic layer was separated, washed with brine and dried over MgSO4. The solvent was evaporated to get a thick liquid. To the crude liquid was added DCM (1 ml) and hexane (3 ml) and left overnight in cold. The precipitated solid was filtered and washed with hexane to give 2,2-difluoro-2-pyridin-2-ylacetaldehyde (150 mg) as a white solid. 2,2-Difluoro-2-pyridin-2-ylacetaldehyde was reacted with 3,3-dimethyl-1(S)-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)butylamine as described in Example 1, Step 8 above to give (2,2-difluoro-2-pyridin-2-ylethylidene)-[3,3-dimethyl-1(S)-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)butyl]amine (600 mg) as a thick liquid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C([O:12][C:13](=O)[C:14]([F:22])([F:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)C.CO.O>CCOCC.CCCCCC.C(Cl)Cl>[F:22][C:14]([F:21])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH:13]=[O:12]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC(C(C1=NC=CC=C1)(F)F)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the emulsion formed
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to get a thick liquid
WAIT
Type
WAIT
Details
left overnight in cold
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=O)(C1=NC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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